[(2-Fluoropyridin-3-yl)methyl](methyl)amine dihydrochloride
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Overview
Description
(2-Fluoropyridin-3-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)methylamine dihydrochloride typically involves the reaction of 2-fluoropyridine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Starting Materials: 2-fluoropyridine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a Lewis acid, at a temperature range of 50-100°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of (2-Fluoropyridin-3-yl)methylamine dihydrochloride involves large-scale reactors and continuous flow processes to enhance yield and efficiency. The reaction parameters are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)methylamine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and various amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-Fluoropyridin-3-yl)methylamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridin-3-amine
- 3-Amino-2-fluoropyridine
- 2-Chloro-3-iodopyridin-4-amine
Uniqueness
(2-Fluoropyridin-3-yl)methylamine dihydrochloride is unique due to its specific substitution pattern and the presence of both fluorine and methylamine groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)-N-methylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2.2ClH/c1-9-5-6-3-2-4-10-7(6)8;;/h2-4,9H,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYYVMYWNCTWPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(N=CC=C1)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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